

# **Application Notes and Protocols: MK-8825 for Blocking CGRP-Induced cAMP Accumulation**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a critical role in the pathophysiology of migraine and other pain disorders. Its biological effects are mediated through the CGRP receptor, a G-protein coupled receptor (GPCR), which upon activation, stimulates adenylyl cyclase and leads to the accumulation of intracellular cyclic AMP (cAMP). This signaling cascade is a key mechanism for CGRP-induced vasodilation and nociceptive transmission.

**MK-8825** is a potent and selective, orally bioavailable antagonist of the CGRP receptor.[1][2] By competitively blocking the CGRP receptor, **MK-8825** effectively inhibits the downstream signaling pathway, including the production of cAMP. This property makes **MK-8825** a valuable tool for studying the physiological roles of CGRP and a promising therapeutic candidate for the treatment of migraine and other CGRP-mediated conditions.[3]

These application notes provide detailed protocols for utilizing **MK-8825** to block CGRP-induced cAMP accumulation in a cell-based assay, along with relevant quantitative data and a depiction of the signaling pathway and experimental workflow.

## **Data Presentation**



The following tables summarize the in vitro potency of **MK-8825** and a related CGRP receptor antagonist, telcagepant (MK-0974), for the inhibition of CGRP-induced cAMP accumulation and receptor binding affinity.

Table 1: In Vitro Potency of MK-8825 in a cAMP Functional Assay

Compound	Cell Line	Stimulation	Endpoint	IC50 (nM)
MK-8825	HEK293 (expressing human CGRP receptor)	hCGRP	cAMP Production	~0.23

Data sourced from MedKoo Biosciences.[1]

Table 2: Receptor Binding Affinity of MK-8825

Compound	Receptor	Species	Cell Line/Tissue	Assay Type	Kı (nM)
MK-8825	CGRP Receptor	Human (native)	SK-N-MC neuroblastom a cells	[ <sup>125</sup> I]-CGRP displacement	0.052
MK-8825	CGRP Receptor	Human (recombinant)	-	[125]-CGRP displacement	0.047
MK-8825	CGRP Receptor	Rhesus Monkey	-	[125]-CGRP displacement	0.059
MK-8825	CGRP Receptor	Rat	-	-	~17
MK-8825	CGRP Receptor	Dog	-	-	39
MK-8825	CGRP Receptor	Mouse	-	-	19



Data sourced from "**MK-8825**: A potent and selective CGRP receptor antagonist with good oral activity in rats".

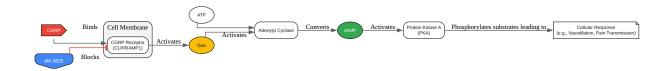
Table 3: In Vitro Potency of Telcagepant (MK-0974) in a cAMP Functional Assay

Compound	Cell Line	Stimulation	Endpoint	IC <sub>50</sub> (nM)
Telcagepant (MK-0974)	HEK293 (expressing human CGRP receptor)	human α-CGRP	cAMP Production	2.2 ± 0.3
Telcagepant (MK-0974)	HEK293 (expressing human CGRP receptor)	human α-CGRP	cAMP Production (in 50% human serum)	11 ± 2.1

Data sourced from ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974). [4]

# Signaling Pathway and Experimental Workflow

CGRP Signaling Pathway and Inhibition by MK-8825

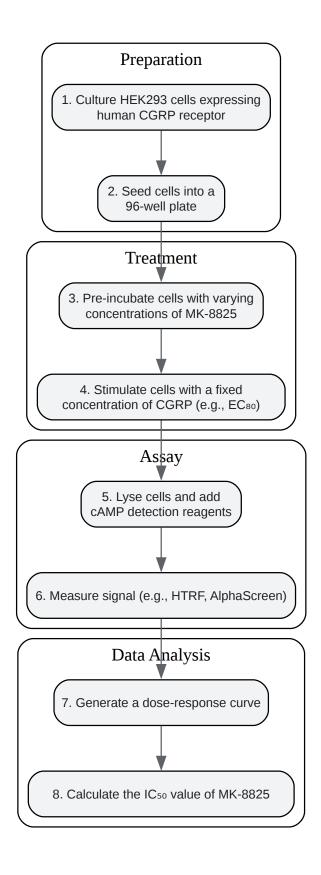


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Caption: CGRP signaling pathway leading to cAMP production and its inhibition by MK-8825.



Experimental Workflow for Assessing **MK-8825** Inhibition of CGRP-Induced cAMP Accumulation





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